molecular formula C6H6BrFN2 B1400903 3-Aminomethyl-5-bromo-2-fluoropyridine CAS No. 1211584-25-6

3-Aminomethyl-5-bromo-2-fluoropyridine

Cat. No.: B1400903
CAS No.: 1211584-25-6
M. Wt: 205.03 g/mol
InChI Key: ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
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Description

“3-Aminomethyl-5-bromo-2-fluoropyridine” is a chemical compound with the empirical formula C6H6BrFN2 . It is used in laboratory settings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of “this compound” is 205.03 .

Scientific Research Applications

Radiosynthesis Applications

One significant application of 3-Aminomethyl-5-bromo-2-fluoropyridine derivatives is in radiosynthesis. For example, the synthesis of 2-amino-5-[18F]fluoropyridines was accomplished through a palladium-catalyzed reaction involving 2-bromo-5-[18F]fluoropyridine with various amines. This process was a part of developing radiofluorinated compounds for potential use in medical imaging, such as positron emission tomography (PET) scanning (Pauton et al., 2019).

Chemoselective Amination

Chemoselective amination is another key area where this compound derivatives find application. The chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine has been explored to understand the behavior of various substituents under different conditions, such as palladium-catalyzed or neat conditions. This research aids in developing methods for selective chemical modifications crucial in pharmaceutical chemistry (Stroup et al., 2007).

Synthesis of Fluoropyridines and Pyridones

The synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones from compounds like 5-bromo-2-fluoro-3-pyridylboronic acid demonstrates the role of this compound derivatives in complex chemical syntheses. These compounds are crucial in the development of diverse chemical structures, which can be foundational in pharmaceuticals and other chemical industries (Sutherland & Gallagher, 2003).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This information is not available for “3-Aminomethyl-5-bromo-2-fluoropyridine” in the sources I have access to .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. The compound “3-Aminomethyl-5-bromo-2-fluoropyridine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFVBVXPYZXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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